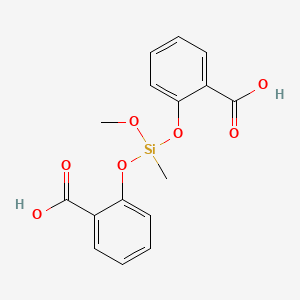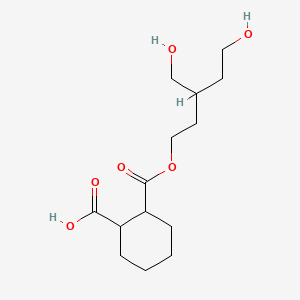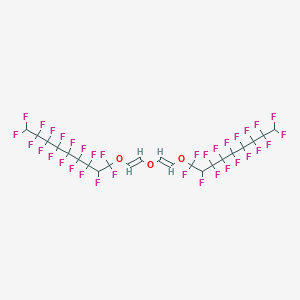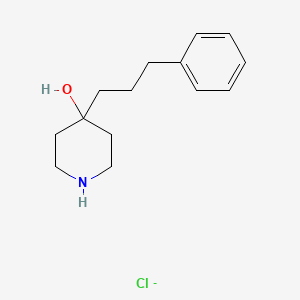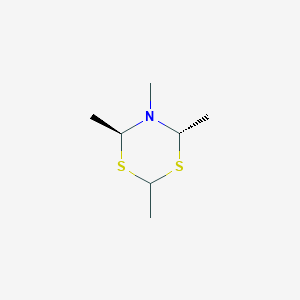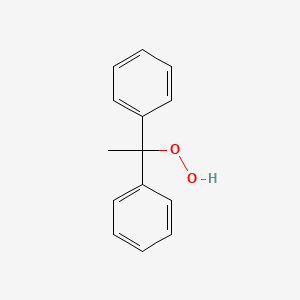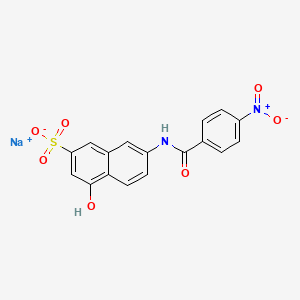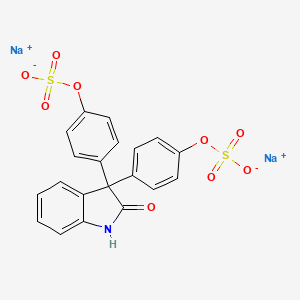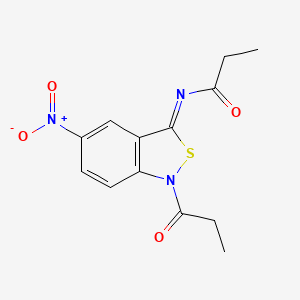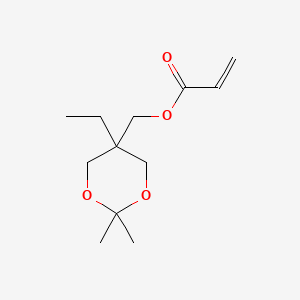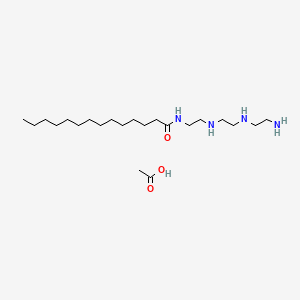
6-Hydroxy-1,2-dimethyl-7-((4-(phenylazo)phenyl)azo)-1H-indazolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-1,2-dimethyl-7-((4-(phenylazo)phenyl)azo)-1H-indazolium chloride is a complex organic compound with a unique structure It is characterized by the presence of multiple azo groups, which are known for their vibrant colors and applications in dye chemistry
Preparation Methods
The synthesis of 6-Hydroxy-1,2-dimethyl-7-((4-(phenylazo)phenyl)azo)-1H-indazolium chloride typically involves a multi-step process. The initial step often includes the formation of the indazole core, followed by the introduction of azo groups through diazotization and coupling reactions. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize the synthesis process.
Chemical Reactions Analysis
6-Hydroxy-1,2-dimethyl-7-((4-(phenylazo)phenyl)azo)-1H-indazolium chloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the functional groups present. Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a dye and pigment due to its vibrant color properties.
Biology: It can be used in staining techniques for microscopy and as a marker in various biological assays.
Industry: It is used in the production of colored materials, including textiles and plastics.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1,2-dimethyl-7-((4-(phenylazo)phenyl)azo)-1H-indazolium chloride involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, resulting in its characteristic color properties. The pathways involved may include electron transfer processes and the formation of charge-transfer complexes.
Comparison with Similar Compounds
Similar compounds include other azo dyes and pigments, such as:
Methyl orange: Known for its use as a pH indicator.
Congo red: Used in histology for staining tissues.
Sudan III: Used for staining lipids
Properties
CAS No. |
94108-30-2 |
|---|---|
Molecular Formula |
C21H21ClN6O |
Molecular Weight |
408.9 g/mol |
IUPAC Name |
1,2-dimethyl-7-[(4-phenyldiazenylphenyl)diazenyl]-1,3-dihydroindazol-1-ium-6-ol;chloride |
InChI |
InChI=1S/C21H20N6O.ClH/c1-26-14-15-8-13-19(28)20(21(15)27(26)2)25-24-18-11-9-17(10-12-18)23-22-16-6-4-3-5-7-16;/h3-13,28H,14H2,1-2H3;1H |
InChI Key |
RUGIPCMICWVAAE-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1C2=C(CN1C)C=CC(=C2N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


